molecular formula C22H16N4O B12759392 3,5-Dihydro-5-phenyl-3-(phenylmethyl)-4H-imidazo(4,5-c)(1,8)naphthyridin-4-one CAS No. 139339-11-0

3,5-Dihydro-5-phenyl-3-(phenylmethyl)-4H-imidazo(4,5-c)(1,8)naphthyridin-4-one

Cat. No.: B12759392
CAS No.: 139339-11-0
M. Wt: 352.4 g/mol
InChI Key: HNQGGXAGBKEMKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dihydro-5-phenyl-3-(phenylmethyl)-4H-imidazo(4,5-c)(1,8)naphthyridin-4-one is a complex organic compound that belongs to the class of imidazo[4,5-c][1,8]naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dihydro-5-phenyl-3-(phenylmethyl)-4H-imidazo(4,5-c)(1,8)naphthyridin-4-one typically involves multi-step organic reactions. Common starting materials include naphthyridine derivatives and benzylamine. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3,5-Dihydro-5-phenyl-3-(phenylmethyl)-4H-imidazo(4,5-c)(1,8)naphthyridin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups attached to the naphthyridine core.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dihydro-5-phenyl-3-(phenylmethyl)-4H-imidazo(4,5-c)(1,8)naphthyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-c][1,8]naphthyridine derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.

    Benzylamine derivatives: Compounds with a benzylamine moiety may have similar synthetic routes and chemical properties.

Uniqueness

3,5-Dihydro-5-phenyl-3-(phenylmethyl)-4H-imidazo(4,5-c)(1,8)naphthyridin-4-one is unique due to its specific substitution pattern and the presence of both phenyl and benzyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

139339-11-0

Molecular Formula

C22H16N4O

Molecular Weight

352.4 g/mol

IUPAC Name

3-benzyl-5-phenylimidazo[4,5-c][1,8]naphthyridin-4-one

InChI

InChI=1S/C22H16N4O/c27-22-20-19(24-15-25(20)14-16-8-3-1-4-9-16)18-12-7-13-23-21(18)26(22)17-10-5-2-6-11-17/h1-13,15H,14H2

InChI Key

HNQGGXAGBKEMKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C(=O)N(C4=C3C=CC=N4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.